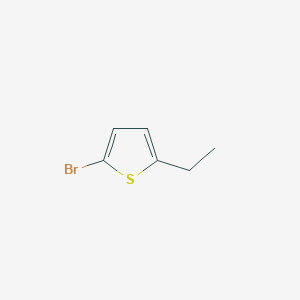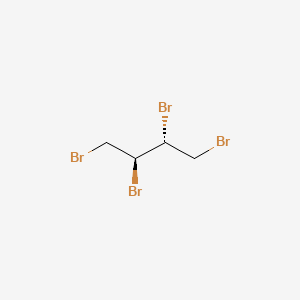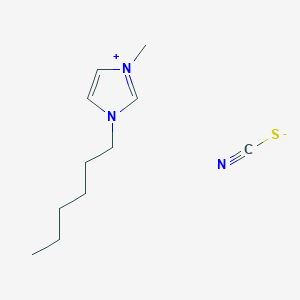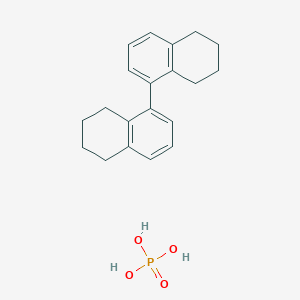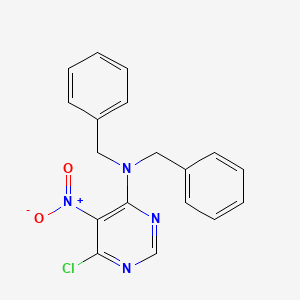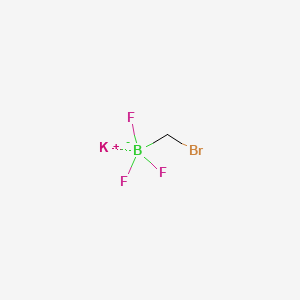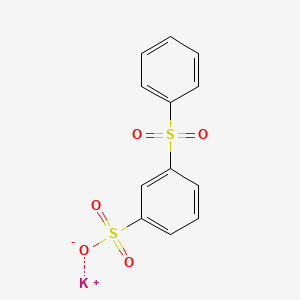
3-(フェニルスルホニル)ベンゼンスルホン酸カリウム
概要
説明
Potassium 3-(phenylsulfonyl)benzenesulfonate is a chemical compound with the molecular formula C12H9KO5S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high thermal stability and is often used as an additive in various industrial processes .
科学的研究の応用
Potassium 3-(phenylsulfonyl)benzenesulfonate has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used as an additive in the production of flame-retardant materials, particularly in the manufacturing of polycarbonate plastics .
作用機序
Target of Action
Potassium 3-(phenylsulfonyl)benzenesulfonate, also known as EcoFlame S-336 , is primarily used as a flame retardant additive for plastics . Its primary targets are the polymers in the plastic materials .
Mode of Action
The compound works by chemically inserting into the polymer molecule or being physically blended in polymers after polymerization . This interaction suppresses, reduces, delays, or modifies the propagation of a flame through the plastic materials .
Biochemical Pathways
It’s known that some sulfone derivatives, like this compound, are used in the preparation of sulfonamide antibacterial agents .
Result of Action
The primary result of the action of Potassium 3-(phenylsulfonyl)benzenesulfonate is the enhancement of flame retardant effectiveness in plastics . By interacting with the polymer molecules, it helps to suppress, reduce, delay, or modify the propagation of a flame, thereby increasing the material’s resistance to burning .
Action Environment
The action of Potassium 3-(phenylsulfonyl)benzenesulfonate is influenced by the environment in which it is used. For instance, the compound is typically stored in an inert atmosphere at room temperature . This suggests that the compound’s stability, efficacy, and action may be influenced by factors such as temperature, humidity, and exposure to light or oxygen.
生化学分析
Biochemical Properties
Potassium 3-(phenylsulfonyl)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with sulfonate-binding proteins, which are crucial for the metabolism of sulfonate compounds. The nature of these interactions often involves the binding of the sulfonate group to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Potassium 3-(phenylsulfonyl)benzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Potassium 3-(phenylsulfonyl)benzenesulfonate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it can inhibit the activity of sulfonate-metabolizing enzymes by binding to their active sites. This binding interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway it is involved in. Additionally, Potassium 3-(phenylsulfonyl)benzenesulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 3-(phenylsulfonyl)benzenesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Potassium 3-(phenylsulfonyl)benzenesulfonate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Potassium 3-(phenylsulfonyl)benzenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Potassium 3-(phenylsulfonyl)benzenesulfonate can lead to toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Potassium 3-(phenylsulfonyl)benzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of sulfonate compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways. For example, it can inhibit sulfonate-metabolizing enzymes, leading to an accumulation of sulfonate compounds and altered metabolic flux .
Transport and Distribution
The transport and distribution of Potassium 3-(phenylsulfonyl)benzenesulfonate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of the compound in specific tissues or cellular compartments. For instance, Potassium 3-(phenylsulfonyl)benzenesulfonate may be transported into cells via specific sulfonate transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Potassium 3-(phenylsulfonyl)benzenesulfonate is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes, receptors, and other biomolecules. The subcellular localization of Potassium 3-(phenylsulfonyl)benzenesulfonate can affect its ability to modulate biochemical pathways and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Potassium 3-(phenylsulfonyl)benzenesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of diphenyl sulfone followed by neutralization with potassium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of potassium 3-(phenylsulfonyl)benzenesulfonate often involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk .
化学反応の分析
Types of Reactions
Potassium 3-(phenylsulfonyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted aromatic compounds. These products have diverse applications in chemical synthesis and industrial processes .
類似化合物との比較
Similar Compounds
- Potassium diphenylsulfone sulfonate
- Potassium 3-(phenylsulphonyl)benzenesulphonate
- 3-Phenylsulfonylbenzenesulfonic acid potassium salt
Uniqueness
Potassium 3-(phenylsulfonyl)benzenesulfonate is unique due to its high thermal stability and specific chemical reactivity. Compared to similar compounds, it offers superior performance as a flame retardant additive and has distinct applications in various industrial processes .
特性
CAS番号 |
63316-43-8 |
|---|---|
分子式 |
C12H10KO5S2 |
分子量 |
337.4 g/mol |
IUPAC名 |
potassium;3-(benzenesulfonyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17); |
InChIキー |
AZAXDEGLWYZTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O.[K] |
Key on ui other cas no. |
63316-43-8 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


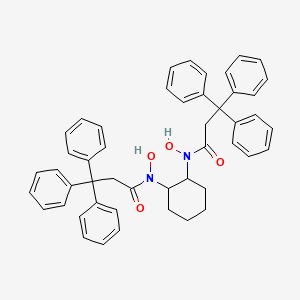
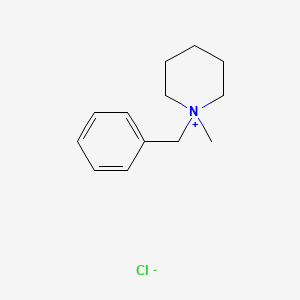
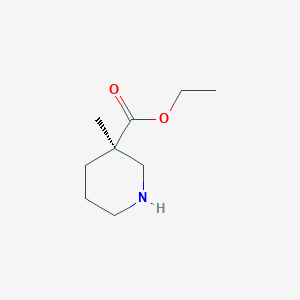
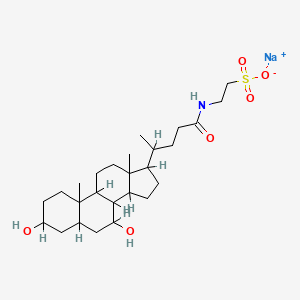
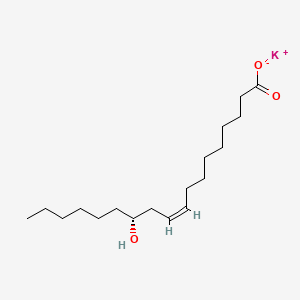
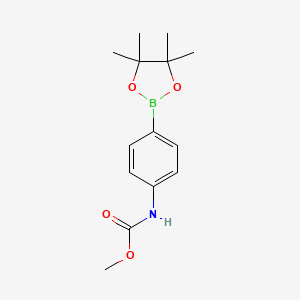
![1,14-Dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1632179.png)

